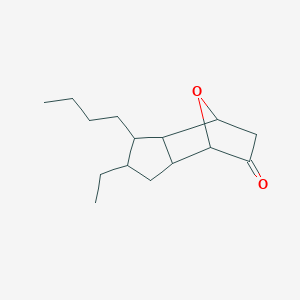![molecular formula C19H18N2O2 B14524103 1-(4-Methoxyphenyl)-3-[(quinolin-8-yl)amino]propan-1-one CAS No. 62365-96-2](/img/structure/B14524103.png)
1-(4-Methoxyphenyl)-3-[(quinolin-8-yl)amino]propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-Methoxyphenyl)-3-[(quinolin-8-yl)amino]propan-1-one is an organic compound that features a methoxyphenyl group and a quinolinylamino group attached to a propanone backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-[(quinolin-8-yl)amino]propan-1-one typically involves the reaction of 4-methoxybenzaldehyde with 8-aminoquinoline in the presence of a suitable catalyst. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve more scalable and efficient processes, such as continuous flow synthesis or the use of automated reactors. These methods aim to optimize yield and purity while minimizing waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
1-(4-Methoxyphenyl)-3-[(quinolin-8-yl)amino]propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions may vary, but they often involve controlled temperatures and specific solvents to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield quinoline derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
1-(4-Methoxyphenyl)-3-[(quinolin-8-yl)amino]propan-1-one has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential therapeutic properties, including anticancer and antimicrobial activities.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Biological Studies: It is used in research to understand its interactions with biological targets and pathways.
Mechanism of Action
The mechanism of action of 1-(4-Methoxyphenyl)-3-[(quinolin-8-yl)amino]propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and target .
Comparison with Similar Compounds
Similar Compounds
4-Methoxyamphetamine: A compound with a similar methoxyphenyl group but different biological activity.
N-Benzyl-1-(4-methoxyphenyl)propan-2-amine: Another compound with a methoxyphenyl group, used in different chemical contexts.
Uniqueness
1-(4-Methoxyphenyl)-3-[(quinolin-8-yl)amino]propan-1-one is unique due to its combination of a methoxyphenyl group and a quinolinylamino group, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific research applications where these properties are advantageous .
Properties
CAS No. |
62365-96-2 |
|---|---|
Molecular Formula |
C19H18N2O2 |
Molecular Weight |
306.4 g/mol |
IUPAC Name |
1-(4-methoxyphenyl)-3-(quinolin-8-ylamino)propan-1-one |
InChI |
InChI=1S/C19H18N2O2/c1-23-16-9-7-14(8-10-16)18(22)11-13-20-17-6-2-4-15-5-3-12-21-19(15)17/h2-10,12,20H,11,13H2,1H3 |
InChI Key |
RTUXSGCZMBERDA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)CCNC2=CC=CC3=C2N=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


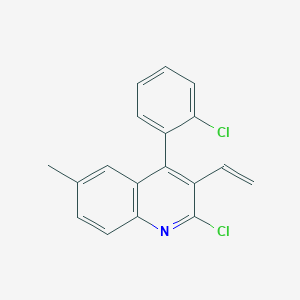
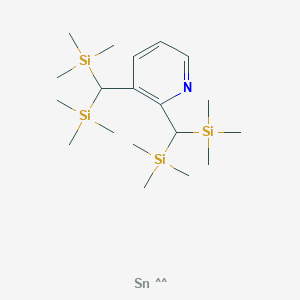
![3-[4-(Diethylamino)-2-methylphenyl]-2-benzofuran-1(3H)-one](/img/structure/B14524043.png)
![N-Methyl-N-[3-(trimethoxysilyl)propyl]octan-1-amine](/img/structure/B14524050.png)
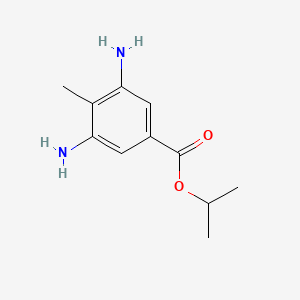
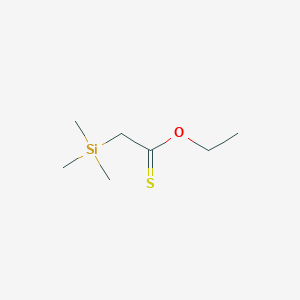
![N,N'-Bis[(5-chloro-1,3-benzothiazol-2-yl)]thiourea](/img/structure/B14524064.png)
![Ethyl 4-[(2,6-dichloropyridin-3-yl)oxy]butanoate](/img/structure/B14524073.png)
![Ethyl {3-[chloro(diethyl)stannyl]propyl}phenylphosphinate](/img/structure/B14524076.png)
![Methyl 3-[bis(3-methoxy-3-oxopropyl)amino]benzoate](/img/structure/B14524078.png)
![2-[(2-Amino-6-methylpyridin-3-yl)oxy]-N,N-diethylacetamide](/img/structure/B14524086.png)
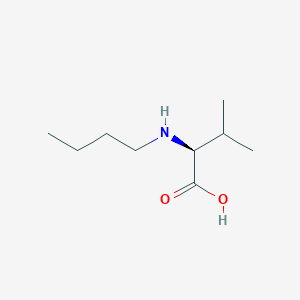
![(4-Methoxyphenyl)methyl 2-[(naphthalen-2-yl)oxy]propanoate](/img/structure/B14524095.png)
